Cas no 702-28-3 (1,2-dimethyl cyclopropane-1,2-dicarboxylate)

1,2-Dimethyl cyclopropane-1,2-dicarboxylate is a cyclopropane derivative featuring two ester functional groups at the 1- and 2-positions. This compound is valued for its rigid three-membered ring structure, which imparts steric and electronic effects useful in synthetic organic chemistry. It serves as a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The ester groups enhance reactivity, enabling selective transformations such as hydrolysis, reduction, or cross-coupling reactions. Its stability and well-defined stereochemistry make it suitable for applications requiring precise molecular frameworks. The compound is typically handled under standard laboratory conditions, with compatibility in common organic solvents.
1,2-dimethyl cyclopropane-1,2-dicarboxylate structure
702-28-3 structure
Product Name:1,2-dimethyl cyclopropane-1,2-dicarboxylate
CAS No:702-28-3
MF:C7H10O4
MW:158.151902675629
MDL:MFCD18075589
CID:547555
PubChem ID:2724542
Update Time:2025-05-24

1,2-dimethyl cyclopropane-1,2-dicarboxylate Chemical and Physical Properties

Names and Identifiers

    • Dimethyl cyclopropane-1,2-dicarboxylate
    • 1,2-Cyclopropanedicarboxylic acid, dimethyl ester
    • Cyclopropane-1,2-dicarboxylic acid dimethyl ester
    • (+)-Dimethyl (1S
    • AC1MC555
    • AGN-PC-004C95
    • CTK2H5159
    • dimethyl (+-)-trans-cyclopropane-1,2-dicarboxylate
    • dimethyl cis-1,2-cyclopropanedicarboxylate
    • DIMETHYL TRANS-1,2-CYCLOPROPANEDICARBOXYLATE
    • SureCN974399
    • 1,2-dimethyl cyclopropane-1,2-dicarboxylate
    • dimethyl 1,2-cyclopropanedicarboxylate
    • MFCD18075589
    • SCHEMBL974399
    • DTXSID10369155
    • CS-0455001
    • BS-50014
    • Dimethylcyclopropane-1,2-dicarboxylate
    • SB40669
    • E78289
    • 702-28-3
    • FT-0694958
    • EN300-85730
    • FT-0774875
    • FT-0693234
    • TIN(IV)BROMIDE
    • DB-333993
    • MDL: MFCD18075589
    • Inchi: 1S/C7H10O4/c1-10-6(8)4-3-5(4)7(9)11-2/h4-5H,3H2,1-2H3
    • InChI Key: JBVOSZYUSFDYIN-UHFFFAOYSA-N
    • SMILES: O(C)C(C1CC1C(=O)OC)=O

Computed Properties

  • Exact Mass: 158.0579
  • Monoisotopic Mass: 158.05790880g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 52.6Ų

Experimental Properties

  • Density: 1.1584
  • Boiling Point: 219°C (estimate)
  • Refractive Index: 1.4472 (estimate)
  • PSA: 52.6

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1,2-dimethyl cyclopropane-1,2-dicarboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:702-28-3)1,2-dimethyl cyclopropane-1,2-dicarboxylate
Order Number:A1089816
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:59
Price ($):222.0
Email:sales@amadischem.com

Additional information on 1,2-dimethyl cyclopropane-1,2-dicarboxylate

Introduction to 1,2-dimethyl cyclopropane-1,2-dicarboxylate (CAS No: 702-28-3)

1,2-dimethyl cyclopropane-1,2-dicarboxylate, identified by its Chemical Abstracts Service (CAS) number 702-28-3, is a significant compound in the realm of organic chemistry and pharmaceutical research. This cyclic dicarboxylate derivative has garnered attention due to its unique structural properties and potential applications in synthetic chemistry and drug development. The compound features a cyclopropane ring substituted with two methyl groups at the 1 and 2 positions, each terminated by a carboxylate group. This distinctive architecture imparts distinct reactivity and stability, making it a valuable intermediate in various chemical transformations.

The molecular structure of 1,2-dimethyl cyclopropane-1,2-dicarboxylate can be represented as C₆H₈O₄, with a molecular weight of approximately 144.12 g/mol. The presence of two carboxylate groups (-COO-) enhances its solubility in polar solvents and facilitates its participation in esterification, amidation, and other nucleophilic reactions. These characteristics have positioned the compound as a versatile building block in the synthesis of more complex molecules.

In recent years, advancements in medicinal chemistry have highlighted the utility of cyclopropane derivatives in the development of novel therapeutic agents. The rigid three-membered ring structure of cyclopropanes often introduces conformational constraints that can influence biological activity. Specifically, 1,2-dimethyl cyclopropane-1,2-dicarboxylate has been explored as a precursor in the synthesis of bioactive molecules targeting various physiological pathways. Its stability under standard conditions and compatibility with multiple synthetic methodologies make it an attractive candidate for further derivatization.

One of the most compelling aspects of 1,2-dimethyl cyclopropane-1,2-dicarboxylate is its role in constructing heterocyclic frameworks. Heterocycles are ubiquitous in pharmaceuticals due to their ability to mimic natural products and exhibit diverse biological activities. Researchers have leveraged the reactivity of this compound to introduce cyclopropane moieties into larger molecular scaffolds, thereby enhancing binding affinity and selectivity for target enzymes or receptors. For instance, studies have demonstrated its use in generating analogs of nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.

The synthesis of 1,2-dimethyl cyclopropane-1,2-dicarboxylate typically involves the reaction of methyl propargyl ether with carbon dioxide under basic conditions, followed by methylation and subsequent carboxylation steps. Alternatively, it can be derived from dimethylcyclopropene through oxidation processes that introduce the carboxylate groups at the 1 and 2 positions. These synthetic routes highlight the compound's accessibility and scalability for industrial applications.

Recent research has also explored the catalytic transformations of 1,2-dimethyl cyclopropane-1,2-dicarboxylate using transition metal complexes. Palladium-catalyzed cross-coupling reactions have been particularly effective in modifying its structure through Suzuki-Miyaura or Heck couplings, enabling the introduction of aryl or vinyl groups at strategic positions. Such modifications have opened new avenues for designing molecules with enhanced pharmacological properties.

The pharmacological potential of derivatives derived from 1,2-dimethyl cyclopropane-1,2-dicarboxylate has been investigated in several preclinical studies. For example, researchers have synthesized analogs targeting G protein-coupled receptors (GPCRs), which are critical mediators of cellular signaling pathways involved in diseases such as hypertension and diabetes. The cyclopropane ring's ability to engage with specific binding pockets on these receptors has been exploited to develop high-affinity ligands with improved efficacy.

In addition to its applications in drug discovery, 1,2-dimethyl cyclopropane-1,2-dicarboxylate has found utility in materials science. Its rigid framework and functionalizable surface make it a suitable candidate for polymerization reactions that yield novel materials with tailored mechanical properties. These polymers could find applications in coatings or adhesives where thermal stability and chemical resistance are paramount.

The future prospects for 1,2-dimethyl cyclopropane-1,2-dicarboxylate are promising, driven by ongoing innovations in synthetic methodologies and computational chemistry. Advances in machine learning-assisted drug design are enabling researchers to predict optimal derivatives more efficiently than ever before. This synergy between experimental chemistry and computational modeling is likely to accelerate the discovery pipeline for new therapeutic agents based on this scaffold.

In conclusion, 1,2-dimethyl cyclopropane-1,2-dicarboxylate (CAS No: 702-28-3) represents a cornerstone compound in modern chemical synthesis and pharmaceutical research. Its unique structural features offer unparalleled flexibility for molecular design while maintaining robust reactivity under various conditions. As scientific understanding continues to evolve, this compound will undoubtedly remain at the forefront of innovation across multiple disciplines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:702-28-3)1,2-dimethyl cyclopropane-1,2-dicarboxylate
A1089816
Purity:99%
Quantity:1g
Price ($):222.0
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